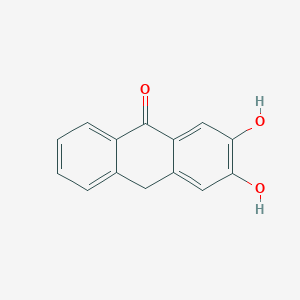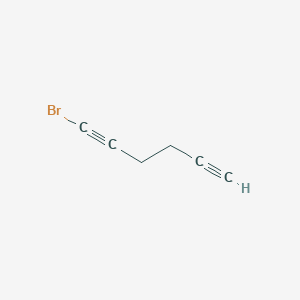![molecular formula C17H21N5O5 B14479386 N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide CAS No. 66320-04-5](/img/structure/B14479386.png)
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide is a compound that belongs to the class of organic compounds known as peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide typically involves the protection of the amino groups of L-histidine and L-serine with a benzyloxycarbonyl group. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The benzyloxycarbonyl group is used to protect the amino groups during the synthesis, and it is removed at the end of the process using a suitable deprotection reagent such as trifluoroacetic acid (TFA).
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with different functional groups replacing the benzyloxycarbonyl group.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during reactions, allowing for selective modifications at other sites. The peptide can bind to target proteins or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl group, which provides protection during synthesis and allows for selective reactions.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
66320-04-5 |
|---|---|
Formule moléculaire |
C17H21N5O5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H21N5O5/c18-15(24)14(8-23)21-16(25)13(6-12-7-19-10-20-12)22-17(26)27-9-11-4-2-1-3-5-11/h1-5,7,10,13-14,23H,6,8-9H2,(H2,18,24)(H,19,20)(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
Clé InChI |
LICQZABKULOYPU-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
